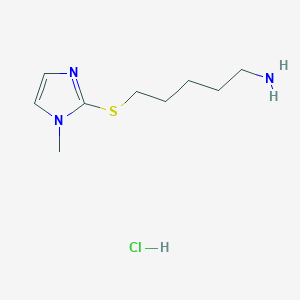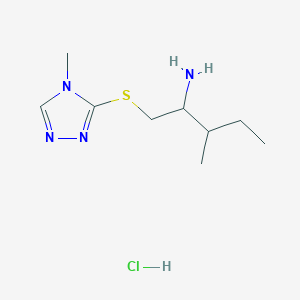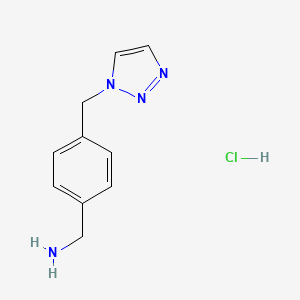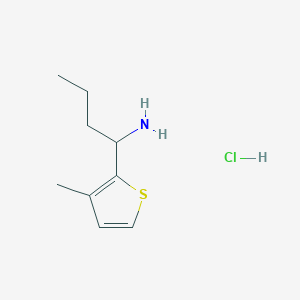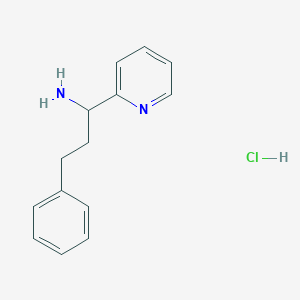
1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
“1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 . It is listed under the CAS number 2098024-91-8 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propylamine chain attached to a chloro-methylphenyl group . The presence of the chlorine atom and the amine group can significantly influence the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen
Structural and Computational Studies
Research into cathinone derivatives, including compounds structurally related to "1-(2-Chloro-4-methylphenyl)propan-1-amine hydrochloride," has involved detailed structural analyses through X-ray crystallography and computational methods. For instance, studies have characterized several cathinones, providing insights into their molecular structures and electronic properties, which could be relevant for understanding the chemical and physical properties of related compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Spectroscopic Characterization
Spectroscopic techniques such as GC-MS, IR, NMR, and single crystal X-ray diffraction have been employed to identify and characterize novel cathinones, including their hydrochloride salts. These methods provide crucial information on the molecular fingerprints of such compounds, essential for their identification in various contexts, including forensic analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Chemical Synthesis
The compound has potential applications in chemical synthesis, where it may serve as a precursor or intermediate in the synthesis of structurally diverse libraries. For example, related ketonic Mannich bases have been used as starting materials in alkylation and ring closure reactions, leading to a wide range of compounds. This demonstrates the versatility of such compounds in generating structurally diverse libraries for potential applications in materials science, pharmacology, and chemical research (Roman, 2013).
Antimicrobial and Cytotoxic Agents
Compounds structurally related to "this compound" have been explored for their potential as antimicrobial and cytotoxic agents. The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides has led to the identification of compounds with promising biological activities, highlighting the potential therapeutic applications of such chemicals (Mete, Gul, & Kazaz, 2007).
Corrosion Inhibition
Amine derivative compounds, including those related to "this compound," have been synthesized and investigated as effective corrosion inhibitors for mild steel in acidic media. These studies utilize electrochemical measurements and surface analysis to elucidate the protective mechanisms offered by such compounds, demonstrating their application in materials science and engineering (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQHREZXCJKNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


